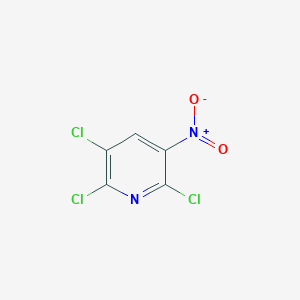

2,3,6-Trichloro-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trichloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXAMNWVBHLRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482808 | |

| Record name | 2,3,6-Trichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-72-8 | |

| Record name | 2,3,6-Trichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,6-Trichloro-5-nitropyridine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of 2,3,6-Trichloro-5-nitropyridine. It is intended to serve as a technical resource for professionals in research and development who utilize substituted pyridines as intermediates in organic synthesis.

Compound Identification and Physical Properties

This compound is a highly functionalized pyridine ring, making it a versatile building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 55304-72-8[1][2] |

| Molecular Formula | C₅HCl₃N₂O₂[1] |

| Molar Mass | 227.43 g/mol [1] |

| Melting Point | 69-71 °C[1] |

| Boiling Point | 301.1 ± 37.0 °C (Predicted)[1] |

| Density | 1.744 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | -8.15 ± 0.10 (Predicted)[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, a characteristic that is significantly amplified by the presence of three chlorine atoms and a strongly electron-withdrawing nitro group.[3] This electronic arrangement makes the compound highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[3]

Halogens at the 2- and 6-positions (ortho to the ring nitrogen) are particularly activated towards displacement by nucleophiles. This is due to the ability of the ring nitrogen to effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3] The nitro group, being para to the chlorine at the 2-position and ortho to the chlorine at the 6-position, further enhances this activation.[3] Consequently, this compound serves as an excellent precursor for introducing various functional groups onto the pyridine core.

Figure 1. Logical workflow of the SₙAr reaction.

Synthesis Protocol

This compound is typically prepared via a two-step process starting from pyridine.[1] The protocol involves an initial chlorination followed by nitration.

Step 1: Chlorination of Pyridine

-

Reaction Setup: In a suitable reaction vessel, pyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl₂).

-

Execution: The reaction is carried out under controlled temperature conditions to yield 2,3,6-trichloropyridine.[1]

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the 2,3,6-trichloropyridine intermediate. Purification may be achieved through distillation or chromatography.

Step 2: Nitration of 2,3,6-Trichloropyridine

-

Reaction Setup: The 2,3,6-trichloropyridine obtained from Step 1 is dissolved in a suitable solvent.

-

Execution: A nitrating agent, typically nitric acid, is added to the solution.[1] The reaction is carefully monitored and maintained at an appropriate temperature to ensure selective nitration at the 5-position.

-

Work-up and Isolation: The reaction is quenched, and the crude product is extracted. The final product, this compound, is purified, often through recrystallization, to yield a solid material.[1]

Figure 2. General synthesis workflow.

Applications in Synthesis

As a versatile intermediate, this compound is primarily used in the preparation of agricultural chemicals, such as pesticides and herbicides like glyphosate, and in the synthesis of other complex organic molecules.[1] Its utility stems from the differential reactivity of the chlorine atoms, which allows for sequential and site-selective substitution reactions, providing a pathway to a wide array of pyridine derivatives.

Safety and Handling

This compound is classified as an irritating and toxic compound.[1] Proper safety protocols must be strictly followed during its handling and use.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and protective clothing to avoid contact with skin and eyes.[1]

-

Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[1] It should be kept away from sources of ignition and combustible materials.[1]

-

In case of contact:

-

Hazardous Decomposition: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4]

References

An In-depth Technical Guide to 2,3,6-Trichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloro-5-nitropyridine is a highly functionalized pyridine derivative of significant interest in synthetic organic chemistry. Its unique electronic and steric properties, arising from the presence of three chlorine atoms and a nitro group on the pyridine ring, make it a valuable building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility for researchers in the fields of medicinal chemistry and materials science.

Chemical Identity and Physical Properties

CAS Number: 55304-72-8

Molecular Formula: C₅HCl₃N₂O₂

Structure:

An In-depth Technical Guide to the Synthesis and Characterization of 2,3,6-Trichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,6-Trichloro-5-nitropyridine, a key intermediate in organic synthesis. This document details the synthetic pathway, experimental protocols, and physicochemical and spectroscopic properties of the compound and its precursor.

Introduction

This compound is an organic compound with the chemical formula C₅HCl₃N₂O₂.[1] It serves as a valuable intermediate in the synthesis of various chemical entities, including pesticides and other agricultural chemicals.[1] The presence of three chlorine atoms and a nitro group on the pyridine ring makes it a versatile building block for introducing these functionalities into more complex molecules.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the chlorination of pyridine to produce the precursor, 2,3,6-trichloropyridine. The second step is the nitration of this precursor to yield the final product.

Caption: General two-step synthesis pathway for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, 2,3,6-trichloropyridine, is presented below for easy comparison.

| Property | This compound | 2,3,6-Trichloropyridine |

| CAS Number | 55304-72-8[1] | 6515-09-9 |

| Molecular Formula | C₅HCl₃N₂O₂[1] | C₅H₂Cl₃N |

| Molar Mass | 227.43 g/mol [1] | 182.44 g/mol |

| Melting Point | 69-71 °C[1] | Not Available |

| Boiling Point | 301.1 °C (Predicted)[1] | Not Available |

| Density | 1.744 g/cm³ (Predicted)[1] | Not Available |

Experimental Protocols

Detailed experimental procedures for the synthesis of the precursor and the final product are provided below.

Synthesis of 2,3,6-Trichloropyridine

A common method for the synthesis of 2,3,6-trichloropyridine involves the direct chlorination of pyridine.

Caption: Experimental workflow for the synthesis of 2,3,6-Trichloropyridine.

Procedure:

-

A solution of pyridine is preheated and vaporized.

-

The vaporized pyridine is introduced into a fixed-bed reactor containing a molecular sieve catalyst.

-

Chlorine gas is simultaneously passed through the reactor.

-

The reaction mixture is collected, and the pH is adjusted to 9-11 using a suitable base, such as sodium hydroxide solution.

-

The product is extracted with methylene chloride.

-

The organic phase is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from ethanol to yield 2,3,6-trichloropyridine.[2]

Synthesis of this compound

The final product is synthesized by the nitration of 2,3,6-trichloropyridine.

Procedure:

General Steps:

-

2,3,6-trichloropyridine is slowly added to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid with stirring.

-

The reaction temperature is carefully controlled.

-

After the reaction is complete, the mixture is poured onto ice.

-

The precipitated product is filtered, washed with water, and dried.

Characterization Data

Detailed spectroscopic data for this compound is not available in the provided search results. However, characterization data for a closely related compound, 2-chloro-5-nitropyridine, can be used for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the single proton on the pyridine ring. The chemical shift will be influenced by the electron-withdrawing effects of the three chlorine atoms and the nitro group.

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached chloro and nitro substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-Cl, C-N, and NO₂ functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-Cl Stretch | 850 - 550 |

| C=N Stretch (in ring) | 1600 - 1475 |

| Asymmetric NO₂ Stretch | 1550 - 1475 |

| Symmetric NO₂ Stretch | 1360 - 1290 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (227.43 g/mol ). The fragmentation pattern will be influenced by the loss of chlorine atoms and the nitro group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic isotopic clusters for the molecular ion and chlorine-containing fragments.

Safety Information

This compound is an irritating and toxic compound.[1] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]

Conclusion

This technical guide has outlined the synthesis and key characteristics of this compound. While a detailed experimental protocol for the final nitration step and specific characterization data are not extensively available in the public domain, the provided information on its precursor and related compounds offers a solid foundation for researchers and professionals working with this important chemical intermediate. Further investigation into optimizing the nitration reaction and a full spectroscopic analysis would be valuable contributions to the field.

References

Spectroscopic data (NMR, IR, MS) of 2,3,6-Trichloro-5-nitropyridine

Spectroscopic Data of 2,3,6-Trichloro-5-nitropyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound this compound (CAS No: 55304-72-8). Despite extensive searches of publicly available chemical databases and scientific literature, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located. This document outlines the search methodology and provides general information about the compound, while highlighting the current data gap.

Introduction

This compound is a halogenated and nitrated pyridine derivative. Compounds of this class are often utilized as intermediates in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.[1] The specific substitution pattern of three chlorine atoms and a nitro group on the pyridine ring suggests it could be a versatile building block for creating more complex molecules. The molecular formula of the compound is C₅HCl₃N₂O₂.

Spectroscopic Data

A comprehensive search for experimental NMR, IR, and MS data for this compound was conducted. This included searches of chemical databases and scientific literature using the compound name, CAS number (55304-72-8), and various spectroscopic search terms.

The search did not yield any specific, quantifiable spectroscopic data (NMR, IR, MS) for this compound.

While data for structurally related compounds, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine, is available, it is not directly applicable to the target compound of this guide.[2][3]

Experimental Protocols

Due to the absence of published experimental data, no detailed methodologies for the spectroscopic analysis of this compound can be provided at this time.

Signaling Pathways and Experimental Workflows

No information regarding signaling pathways or specific experimental workflows involving this compound was found in the public domain. Research in this area would be a novel contribution to the understanding of this compound's biological or chemical activities.

Logical Relationships and Synthesis

While no detailed experimental data for the final product is available, a potential synthetic route for this compound can be inferred from general chemical principles and related literature. A logical workflow for its synthesis and characterization is proposed below.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

There is a notable lack of publicly available spectroscopic data (NMR, IR, MS) for this compound. This presents an opportunity for researchers to synthesize and characterize this compound, thereby contributing valuable data to the scientific community. The availability of such data would be beneficial for quality control in synthetic processes and for the computational modeling of its properties. Future work should focus on obtaining and publishing this fundamental data.

References

An In-Depth Technical Guide to the Reactivity and Stability of 2,3,6-Trichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,3,6-trichloro-5-nitropyridine. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles and data from closely related polychlorinated and nitrated pyridine derivatives to project its chemical behavior. This information is intended to support synthetic route design, handling, and storage of this versatile chemical intermediate.

Core Concepts: Reactivity of Polychlorinated Nitropyridines

The reactivity of this compound is predominantly governed by the electronic properties of its substituted pyridine ring. The presence of a strongly electron-withdrawing nitro group significantly activates the ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the chlorine atoms at the C2 and C6 positions are ortho to the nitro group, while the chlorine at the C3 position is meta.

The general mechanism for SNAr reactions on nitropyridines involves a two-step addition-elimination process.[1] First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized, in part, by the nitro group.[1] Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Predicted Reactivity Profile

Based on the principles of SNAr on analogous compounds like 2,4-dichloro-5-nitropyridine, the chlorine atoms at the C2 and C6 positions of this compound are expected to be the most susceptible to nucleophilic attack. The relative reactivity of these positions can be influenced by steric factors.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution

| Position of Chlorine | Relationship to Nitro Group | Predicted Reactivity | Rationale |

| C2 | ortho | High | Electronically activated by the nitro group. |

| C6 | ortho | High | Electronically activated by the nitro group. |

| C3 | meta | Low | Less electronic activation compared to ortho and para positions. |

It is anticipated that with strong nucleophiles, substitution will occur preferentially at the C2 and C6 positions. The substitution of the second chlorine atom would likely require more forcing reaction conditions.

Caption: Generalized SNAr mechanism on this compound.

Stability Profile

The stability of this compound is a critical consideration for its handling, storage, and use in synthetic applications.

Thermal Stability: Halogenated nitroaromatic compounds are generally stable at ambient temperatures but can decompose upon heating. Thermal decomposition may produce toxic and corrosive gases, including oxides of nitrogen, carbon monoxide, carbon dioxide, and hydrogen chloride. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from heat sources.

Photochemical Stability: Many nitroaromatic compounds are susceptible to degradation upon exposure to light, particularly UV radiation. While specific photostability data for this compound is not available, it is prudent to handle and store the compound in amber-colored vials or in the dark to prevent potential photodegradation.

Chemical Stability: this compound is expected to be stable under neutral and acidic conditions. However, it will react with strong bases and nucleophiles, as this is the basis of its primary reactivity. It is incompatible with strong oxidizing agents.

Caption: Hypothetical degradation pathway for this compound.

Experimental Protocols

The following are generalized protocols for studying the reactivity and stability of this compound, adapted from procedures for similar compounds.[1] Researchers should optimize these protocols for their specific nucleophiles and experimental setup.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine Nucleophile

Objective: To synthesize a 2- or 6-amino-substituted derivative of this compound.

Materials:

-

This compound

-

Amine nucleophile (e.g., piperidine, morpholine)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous ethanol (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Add the amine nucleophile (1.1 equivalents) to the solution.

-

Add triethylamine (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

-

Once the starting material is consumed (typically 2-4 hours), allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Stability Assessment - Thermal Stress

Objective: To evaluate the thermal stability of this compound.

Materials:

-

This compound

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Oven or heating block

-

Suitable solvent for HPLC analysis (e.g., acetonitrile, water)

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Aliquot the solution into several sealed vials.

-

Place the vials in an oven or heating block at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature point and allow it to cool to room temperature.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound and to identify any degradation products.

-

Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

This compound is a highly reactive intermediate for organic synthesis, primarily due to the activating effect of the nitro group on the pyridine ring towards nucleophilic aromatic substitution. The chlorine atoms at the C2 and C6 positions are predicted to be the most labile. While specific quantitative data on its reactivity and stability are scarce, a robust understanding of its chemical behavior can be extrapolated from related polychlorinated nitropyridine compounds. The experimental protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound and to assess its stability under various conditions. As with all highly functionalized and potentially hazardous materials, appropriate safety precautions should be taken during its handling and use.

References

An In-depth Technical Guide to the Solubility of 2,3,6-Trichloro-5-nitropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6-Trichloro-5-nitropyridine, a key intermediate in various synthetic processes. While quantitative public-domain data on its solubility in common organic solvents is limited, this document outlines the available qualitative information and furnishes detailed, established methodologies for its experimental determination. Adherence to these protocols will enable researchers to generate precise and reliable solubility data essential for process development, optimization, and scale-up in pharmaceutical and chemical manufacturing.

Introduction to this compound

This compound is a chlorinated and nitrated pyridine derivative. Its molecular structure, characterized by the presence of multiple electron-withdrawing groups, significantly influences its physicochemical properties, including its solubility. Understanding its solubility profile is critical for a variety of applications, such as reaction solvent selection, crystallization for purification, and formulation of solutions for further chemical transformations.

Qualitative Solubility Data

Publicly available quantitative data on the solubility of this compound is scarce. However, qualitative assessments have been reported, providing a foundational understanding of its behavior in different solvent classes. This information is summarized in the table below.

| Solvent Class | Common Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1] |

| Ethers | Diethyl ether | Soluble[1] |

| Halogenated Solvents | Chloroform | Soluble[1] |

| Aqueous Solvents | Water | Slightly soluble[1] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution. For precise process design, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following established experimental protocols are recommended. The gravimetric method is a classic and reliable approach, while spectroscopic methods can offer higher throughput for screening multiple solvents.

3.1. Gravimetric Method

The gravimetric method is a highly accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the dissolved solute by mass after solvent evaporation.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the dried solute is achieved.

-

The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Calculate the solubility using the mass of the dissolved solute and the volume of the solvent used.

-

3.2. High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) Method

Spectroscopic methods like HPLC or GC can also be employed for solubility determination, offering high sensitivity and the ability to analyze multiple samples more rapidly than the gravimetric method.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a filtered aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calibration and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

-

Calculation of Solubility:

-

The determined concentration of the saturated solution represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Conclusion

References

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of 2,3,6-Trichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloro-5-nitropyridine is a highly functionalized aromatic compound that holds significant potential as a versatile building block in modern chemical synthesis. Its unique substitution pattern, featuring three chlorine atoms and a strongly electron-withdrawing nitro group on a pyridine ring, renders it a highly reactive intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential research applications of this compound, with a focus on its utility in the development of novel agrochemicals and pharmaceuticals. While direct research applications of this specific isomer are not extensively documented in publicly available literature, its chemical properties can be inferred from closely related analogs, paving the way for its exploration in various research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 55304-72-8 | [1] |

| Molecular Formula | C₅HCl₃N₂O₂ | [1] |

| Molecular Weight | 227.43 g/mol | [1] |

| Appearance | Yellowish crystalline solid | [1] |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 301.1 ± 37.0 °C (Predicted) | [1] |

| Density | 1.744 ± 0.06 g/cm³ (Predicted) | [1] |

Synthesis of this compound and Related Compounds

A more detailed synthetic protocol is available for a closely related compound, 2,3,6-Trichloro-5-(trichloromethyl)pyridine, which provides valuable insights into the multi-step synthesis and characterization of such polychlorinated pyridine derivatives.[2]

Experimental Protocol: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine[2]

This two-step chlorination process starting from 2-chloro-5-chloromethyl pyridine (CCMP) illustrates the synthesis of a highly chlorinated pyridine ring.

Step 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine (CTCMP)

-

A solution of 2-chloro-5-chloromethyl pyridine in carbon tetrachloride is subjected to chlorination using chlorine gas.

-

The reaction is carried out at reflux conditions for 8 hours in the presence of ultraviolet (UV) radiation.

-

After the reaction is complete, the carbon tetrachloride solvent is removed by distillation.

Step 2: Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP)

-

To the residual material from Step 1, tungsten(VI) chloride (WCl₆) is added as a catalyst.

-

The reaction mixture is heated to 175 °C and further reacted with chlorine gas for 6 hours.

-

The final product is isolated and purified by vacuum distillation, collecting the fraction at 130-134 °C/10 mmHg.

-

The collected fraction is cooled to below 5 °C to induce crystallization of the raw product.

Characterization: The product is typically characterized by FT-IR, NMR (¹H and ¹³C), and elemental analysis.[2]

Potential Research Applications

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The presence of the electron-withdrawing nitro group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. Based on studies of related polychloronitropyridines, the chlorine atoms at positions 2 and 6 (ortho and para to the nitro group) are expected to be the most reactive.

Agrochemical Synthesis

Halogenated and nitrated pyridine derivatives are crucial intermediates in the synthesis of a wide range of agrochemicals, including herbicides and insecticides.[3] The ability to introduce various functional groups through nucleophilic substitution on the this compound scaffold allows for the generation of diverse molecular libraries for screening and optimization of biological activity.

a) Herbicides: Derivatives of chloropyridines are used to synthesize herbicides. For instance, 2,3,5-trichloropyridine is a precursor for clodinafop-propargyl.[4] It is plausible that this compound could serve as a starting material for novel herbicides. The general approach involves the displacement of one or more chlorine atoms with a suitable nucleophile to introduce the desired pharmacophore.

b) Insecticides: Pyridine-based insecticides, such as neonicotinoids, are widely used in agriculture. Research has shown that various substituted pyridine derivatives exhibit potent insecticidal activity.[5] The this compound core can be functionalized to create novel insecticide candidates.

Pharmaceutical and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] Chlorinated nitropyridines serve as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

a) Kinase Inhibitors: Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer.[7] Many small-molecule kinase inhibitors feature a substituted pyridine core. For example, 2,4-dichloro-5-nitropyridine is a common starting material for the synthesis of inhibitors for kinases such as ALK5 and Rho-kinase (ROCK).[7][8] The synthesis typically involves a sequential nucleophilic substitution of the chlorine atoms to build the final heterocyclic system.

Potential Signaling Pathway Involvement: Given the prevalence of pyridine-based compounds as kinase inhibitors, derivatives of this compound could potentially be developed to target specific kinases involved in disease-related signaling pathways, such as the TGF-β or Rho/ROCK pathways.

Reactivity and Regioselectivity

The reactivity of the three chlorine atoms in this compound towards nucleophilic substitution is not expected to be equal. Based on the principles of SNAr on pyridine rings, the positions activated by the nitro group (ortho and para) are the most susceptible to attack.

-

C6-Cl: This position is para to the nitro group and ortho to the pyridine nitrogen, making it highly activated.

-

C2-Cl: This position is ortho to the nitro group and the pyridine nitrogen, also highly activated.

-

C3-Cl: This position is meta to the nitro group and is expected to be the least reactive.

The regioselectivity of the first substitution will likely depend on the interplay of electronic and steric factors of the incoming nucleophile. For many nucleophiles, substitution at the C6 position might be favored due to slightly lower steric hindrance compared to the C2 position, which is flanked by both a chlorine atom and the nitro group.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine (by analogy)[9]

This protocol, adapted from the reaction of 2,4-dichloro-5-nitropyridine, can serve as a starting point for exploring the reactivity of this compound.

-

Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF). In a separate flask, prepare a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.0 eq) in the same solvent.

-

Reaction: Slowly add the amine/base solution to the stirred solution of the pyridine derivative at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

-

¹H NMR: A single proton signal is expected in the aromatic region, likely as a singlet. Its chemical shift would be downfield due to the deshielding effects of the three chlorine atoms and the nitro group.

-

¹³C NMR: Five distinct signals are expected for the carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached substituents, with the carbon bearing the nitro group (C5) and the carbons attached to chlorine atoms appearing at characteristic downfield shifts.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C-Cl bonds, the C=N and C=C stretching vibrations of the aromatic ring, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Conclusion

This compound is a promising, yet underexplored, chemical intermediate. Its highly functionalized structure provides a versatile platform for the synthesis of novel compounds with potential applications in agrochemical and pharmaceutical research. By leveraging the principles of nucleophilic aromatic substitution, researchers can access a wide range of derivatives for biological screening. This technical guide, by providing an overview of its properties, synthesis (by analogy), and potential applications, aims to stimulate further investigation into the chemistry and utility of this valuable building block. The detailed experimental protocols and logical workflows presented herein offer a solid foundation for scientists and drug development professionals to embark on the exploration of this compound in their respective fields.

References

- 1. chembk.com [chembk.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. scienceopen.com [scienceopen.com]

Theoretical Insights into 2,3,6-Trichloro-5-nitropyridine: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 2,3,6-Trichloro-5-nitropyridine. Due to a lack of specific published theoretical studies on this molecule, this guide synthesizes methodologies and findings from analogous substituted pyridine compounds to present a representative analysis. It covers quantum chemical calculations for molecular geometry optimization, electronic property elucidation through Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses, and the prediction of vibrational spectra (IR and Raman). The content is structured to offer researchers a foundational understanding of the expected physicochemical properties of this compound and to provide detailed protocols for its computational investigation. All quantitative data from analogous systems are summarized in structured tables, and key computational workflows are visualized using diagrams.

Introduction

This compound is a halogenated and nitrated pyridine derivative of interest in medicinal chemistry and materials science. Pyridine and its derivatives are fundamental scaffolds in numerous biologically active compounds. The introduction of electron-withdrawing chloro and nitro groups is expected to significantly influence the electronic structure, reactivity, and intermolecular interaction capabilities of the pyridine ring.

Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for predicting molecular properties and guiding experimental work.[1] These computational methods allow for the detailed investigation of molecular geometry, electronic characteristics, and spectroscopic signatures, offering insights that are often difficult to obtain through experimental means alone.[2] This guide outlines the standard computational protocols and expected theoretical results for this compound, based on established studies of similar substituted pyridines.

Computational Methodology

The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. The primary method used in analogous studies is Density Functional Theory (DFT), often with the B3LYP functional, which provides a good balance between accuracy and computational cost.[1][3]

Geometry Optimization and Vibrational Frequencies

The initial step is the optimization of the molecular geometry to find the lowest energy conformation. This is commonly performed using a basis set such as 6-311++G(d,p), which is robust for a wide range of organic molecules.[1] Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra.[3][4]

Electronic Structure Analysis

Subsequent single-point energy calculations are carried out on the optimized geometry to determine various electronic properties. Key analyses include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

The following diagram illustrates a typical computational workflow for these analyses.

Predicted Molecular and Electronic Properties

While specific data for this compound is not available, we can infer its properties based on theoretical studies of other halogenated and nitrated pyridines.

Molecular Geometry

The pyridine ring is expected to be planar. The C-Cl and C-N bond lengths and the bond angles will be influenced by the electronic effects of the substituents. For comparison, Table 1 presents typical calculated bond lengths for related molecules.

Table 1: Representative Calculated Bond Lengths (Å) from Analogous Molecules

| Bond | 2-chloropyridine[3] | 3-nitropyridine[5] | Predicted Range for this compound |

| C-C (ring) | 1.38 - 1.40 | 1.37 - 1.39 | 1.37 - 1.41 |

| C-N (ring) | 1.33 - 1.34 | 1.33 - 1.35 | 1.33 - 1.36 |

| C-Cl | 1.74 | - | 1.73 - 1.75 |

| C-NO2 | - | 1.47 | 1.46 - 1.48 |

Note: Data is illustrative and derived from DFT calculations on the specified analogous compounds.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO energies determine the molecule's ability to donate or accept electrons. The presence of three chlorine atoms and a nitro group, all of which are electron-withdrawing, is expected to significantly lower the HOMO and LUMO energy levels compared to unsubstituted pyridine. This would result in a relatively large HOMO-LUMO gap, suggesting high kinetic stability.

Table 2: Representative FMO Properties from Analogous Substituted Pyridines

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 4-pyrrolidino pyridine | -5.31 | -0.68 | 4.63 | --INVALID-LINK-- |

| 2-Amino-5-methyl pyridine | -5.67 | -0.95 | 4.72 | --INVALID-LINK-- |

Note: These values are for illustrative purposes to show typical ranges for substituted pyridines.

The logical relationship for predicting the electronic properties based on FMO analysis is depicted in the following diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red/yellow regions) is expected to be localized over the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atom (if any) and the chlorine atoms, suggesting susceptibility to nucleophilic attack at the carbon atoms attached to them.

Predicted Vibrational Spectra

Theoretical frequency calculations allow for the prediction and assignment of characteristic vibrational modes in the IR and Raman spectra.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range | Intensity |

| C-H stretching (if H is present) | 3000 - 3100 | Weak |

| Aromatic C-C stretching | 1400 - 1600 | Medium |

| NO₂ asymmetric stretching | 1500 - 1570 | Strong |

| NO₂ symmetric stretching | 1300 - 1360 | Strong |

| C-N stretching | 1200 - 1350 | Medium |

| C-Cl stretching | 600 - 800 | Strong |

Note: These are generalized ranges based on typical values for substituted pyridines and nitro compounds.

Experimental Protocols for Theoretical Studies

For researchers wishing to perform their own theoretical studies on this compound, the following provides a detailed experimental protocol for the computational methods described.

Software

-

Quantum Chemistry Package: Gaussian, ORCA, or similar software.

-

Visualization Software: GaussView, Avogadro, or Chemcraft.

Protocol for DFT Calculations

-

Input File Preparation:

-

Construct the 3D structure of this compound using a molecular builder.

-

Create an input file specifying the calculation type, level of theory, and basis set. A typical keyword line for geometry optimization and frequency calculation in Gaussian would be: #p opt freq b3lyp/6-311++g(d,p)

-

Specify the charge (0) and multiplicity (1) of the molecule.

-

-

Execution of Calculation:

-

Submit the input file to the quantum chemistry package.

-

Monitor the calculation for convergence.

-

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged and check the output for the final optimized coordinates.

-

Frequency Calculation: Confirm the absence of imaginary frequencies to ensure a true energy minimum. Analyze the calculated IR and Raman spectra, including frequencies, intensities, and vibrational mode assignments.

-

Electronic Properties: Perform a subsequent single-point energy calculation with additional keywords for NBO analysis and population analysis (e.g., pop=nbo). Analyze the output to obtain HOMO/LUMO energies, NBO results, and MEP data.

-

Conclusion

While direct theoretical studies on this compound are not yet present in the literature, a robust computational framework exists for its thorough investigation. Based on analogous substituted pyridine systems, it is predicted that this molecule will exhibit high kinetic stability, with distinct electrophilic and nucleophilic regions governed by its electron-withdrawing substituents. The methodologies and representative data presented in this guide offer a solid foundation for future computational and experimental research, aiding in the prediction of its chemical behavior and its potential applications in drug development and materials science.

References

Methodological & Application

Synthetic Routes to 2,3,6-Trichloro-5-nitropyridine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3,6-trichloro-5-nitropyridine, a key intermediate in the development of various agrochemicals and pharmaceuticals. The synthetic strategy involves a two-step process: the synthesis of the precursor 2,3,6-trichloropyridine, followed by its nitration to yield the final product. This guide offers detailed methodologies for two distinct routes to the trichloropyridine precursor, catering to the availability of different starting materials.

I. Synthesis of 2,3,6-Trichloropyridine

Two primary methods for the synthesis of 2,3,6-trichloropyridine are presented below, starting from either 2,6-dichloro-3-aminopyridine or 2,6-dichloropyridine.

Method 1: From 2,6-dichloro-3-aminopyridine via Sandmeyer Reaction

This route utilizes a classic Sandmeyer reaction to convert the amino group of 2,6-dichloro-3-aminopyridine into a chloro group.

Experimental Workflow:

Figure 1: Workflow for the synthesis of 2,3,6-trichloropyridine from 2,6-dichloro-3-aminopyridine.

Protocol:

-

Diazotization: In a suitable reactor, add 69.2 g of 2,6-dichloro-3-aminopyridine to 207 g of 30% industrial hydrochloric acid. Cool the mixture to below 0°C. Slowly add 117.2 g of a 30% sodium nitrite solution, maintaining the temperature at approximately 0°C to form the diazonium salt solution.

-

Sandmeyer Reaction: In a separate reactor, add 8.4 g of cuprous chloride to 207 g of 30% industrial hydrochloric acid at room temperature. Under a nitrogen atmosphere, begin the dropwise addition of the previously prepared diazonium salt solution, starting at around 0°C. After the addition is complete, gradually raise the temperature to 60-70°C and maintain for approximately 2 hours.

-

Work-up and Purification: Upon completion of the reaction, extract the reaction mixture with dichloromethane. Concentrate the organic phase to obtain the crude 2,3,6-trichloropyridine. Recrystallize the crude product from a mixture of toluene and petroleum ether to yield the pure product.

Quantitative Data:

| Starting Material | Product | Yield (crude) | Purity |

| 2,6-dichloro-3-aminopyridine | 2,3,6-Trichloropyridine | 75% | 98% |

Method 2: From 2,6-dichloropyridine by Direct Chlorination

This method involves the direct chlorination of 2,6-dichloropyridine using chlorine gas in the presence of a Lewis acid catalyst.

Experimental Workflow:

Figure 2: Workflow for the synthesis of 2,3,6-trichloropyridine from 2,6-dichloropyridine.

Protocol:

-

Reaction Setup: In a 2000 mL four-neck flask, thoroughly mix 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous FeCl₃.

-

Chlorination: Heat the reaction mixture to 100-120°C. Slowly introduce chlorine gas into the mixture until the reaction is complete, as monitored by appropriate analytical techniques (e.g., GC).

-

Purification: After the reaction is complete, cool the system to 100°C and perform a decompression distillation. Collect the fractions with a boiling point of 118-124°C at a pressure of -12.8 MPa.[1]

Quantitative Data:

| Starting Material | Product | Yield |

| 2,6-dichloropyridine | 2,3,6-Trichloropyridine | 94.0% |

II. Synthesis of this compound

The final step in the synthesis is the nitration of the 2,3,6-trichloropyridine precursor. This is typically achieved using a mixed acid nitrating agent.

Synthetic Pathway:

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2,3,6-Trichloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloro-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in organic synthesis.[1] Its pyridine core, substituted with three chlorine atoms and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of a wide range of functionalities, rendering it a valuable building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[2][3] These application notes provide an overview of the reactivity of this compound and detailed protocols for its use in SNAr reactions.

Mechanism and Regioselectivity of Nucleophilic Aromatic Substitution

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored by the elimination of a chloride ion.

The regioselectivity of the initial substitution is dictated by the electronic effects of the nitro group and the pyridine nitrogen. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, the C2 and C6 positions are ortho and para to the nitro group, respectively, and are further activated by the electron-withdrawing effect of the pyridine nitrogen. The C3 position is meta to the nitro group and is therefore less activated.

Based on the electronic activation, the expected order of reactivity for the chlorine atoms is C6 > C2 > C3. The C6 position is para to the nitro group and ortho to the pyridine nitrogen, making it the most electrophilic site. The C2 position is ortho to both the nitro group and the pyridine nitrogen, also rendering it highly reactive. The C3 chlorine is meta to the nitro group and is expected to be the least reactive. Therefore, the first nucleophilic substitution is anticipated to occur predominantly at the C6 position, followed by the C2 position.

Caption: Predicted regioselectivity of the first nucleophilic substitution on this compound.

Application Notes

Reaction with Amine Nucleophiles

This compound is expected to react readily with a variety of primary and secondary amines. The reactions are typically carried out in a polar aprotic solvent such as acetonitrile, DMF, or DMSO, often in the presence of a base like triethylamine or potassium carbonate to neutralize the HCl generated. The reaction temperature can be varied to control the rate and selectivity of the reaction.

Table 1: Illustrative Reaction of this compound with Various Amines

| Nucleophile (Amine) | Product (at C6) | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) |

| Benzylamine | 2,3-Dichloro-5-nitro-6-(benzylamino)pyridine | Acetonitrile | K2CO3 | 80 | 4 | 92 |

| Morpholine | 4-(2,3-Dichloro-5-nitro-pyridin-6-yl)morpholine | DMF | Et3N | 25 | 6 | 95 |

| Aniline | (2,3-Dichloro-5-nitro-pyridin-6-yl)phenylamine | DMSO | K2CO3 | 100 | 12 | 85 |

| n-Butylamine | (2,3-Dichloro-5-nitro-pyridin-6-yl)butylamine | Ethanol | Et3N | 78 | 5 | 90 |

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.

Reaction with Oxygen Nucleophiles

Reactions with alkoxides and phenoxides also proceed efficiently to yield the corresponding ethers. These reactions are typically performed in the corresponding alcohol as the solvent for alkoxides, or in a polar aprotic solvent like DMF or DMSO for phenoxides, with a suitable base.

Table 2: Illustrative Reaction of this compound with O-Nucleophiles

| Nucleophile | Product (at C6) | Solvent | Base | Temp (°C) | Time (h) | Approx. Yield (%) |

| Sodium Methoxide | 2,3-Dichloro-6-methoxy-5-nitropyridine | Methanol | NaOMe | 65 | 3 | 94 |

| Sodium Ethoxide | 2,3-Dichloro-6-ethoxy-5-nitropyridine | Ethanol | NaOEt | 78 | 4 | 91 |

| Phenol | 2,3-Dichloro-5-nitro-6-phenoxypyridine | DMF | K2CO3 | 120 | 8 | 88 |

| 4-Methoxyphenol | 2,3-Dichloro-6-(4-methoxyphenoxy)-5-nitropyridine | DMSO | Cs2CO3 | 100 | 6 | 90 |

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Reaction with an Amine Nucleophile (e.g., Benzylamine)

Caption: General experimental workflow for the reaction of this compound with an amine.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Potassium carbonate (2.0 equiv)

-

Anhydrous acetonitrile

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and potassium carbonate.

-

Add anhydrous acetonitrile to dissolve the starting material (concentration approx. 0.1 M).

-

Add benzylamine to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2,3-dichloro-5-nitro-6-(benzylamino)pyridine.

Protocol 2: General Procedure for the Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (1.1 equiv, as a solution in methanol or freshly prepared)

-

Anhydrous methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol (concentration approx. 0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the sodium methoxide solution to the stirred solution of the starting material.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C).

-

Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product, 2,3-dichloro-6-methoxy-5-nitropyridine, can be further purified by recrystallization or column chromatography if necessary.

Safety Information

This compound is an irritant and toxic compound.[1] All manipulations should be performed in a well-ventilated fume hood.[1] Avoid contact with skin, eyes, and mucous membranes by using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Store in a tightly sealed container away from heat and incompatible materials.[1]

For more detailed safety information, please refer to the Safety Data Sheet (SDS).

References

Synthesis of Bioactive Molecules from 2,3,6-Trichloro-5-nitropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 2,3,6-trichloro-5-nitropyridine as a versatile starting material. The protocols focus on nucleophilic aromatic substitution (SNAr) reactions to generate novel compounds with potential applications in anticancer and kinase inhibition therapies.

Introduction

This compound is a highly reactive scaffold amenable to functionalization through nucleophilic aromatic substitution. The electron-withdrawing nitro group, positioned at C5, significantly activates the pyridine ring towards nucleophilic attack, particularly at the chlorine-substituted positions. This reactivity profile allows for the sequential and regioselective introduction of various nucleophiles, enabling the synthesis of diverse libraries of potentially bioactive molecules. Pyridine and its derivatives are prominent structural motifs in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects.

Regioselectivity of Nucleophilic Aromatic Substitution

The substitution pattern on the this compound ring is dictated by the electronic effects of the nitro group. The chlorine atoms at the C2 and C6 positions are ortho and para to the nitro group, respectively, making them the most activated sites for nucleophilic attack. The chlorine at the C3 position is meta to the nitro group and is therefore the least reactive.

Based on the principles of nucleophilic aromatic substitution on activated pyridine rings, the expected order of reactivity for the chlorine atoms in this compound is:

C6 > C2 > C3

This regioselectivity allows for a controlled, stepwise synthesis to introduce different functionalities at specific positions. The most reactive C6 position will typically react first under milder conditions, followed by substitution at C2 under more forcing conditions.

Experimental Protocols

The following protocols describe the synthesis of representative bioactive molecules via nucleophilic aromatic substitution on this compound. These protocols are based on established methodologies for similar chloronitropyridine substrates and are intended as a starting point for laboratory synthesis.

Protocol 1: Synthesis of a 6-Amino-2,3-dichloro-5-nitropyridine Derivative (Anticancer Precursor)

This protocol outlines the selective substitution of the C6 chlorine with an amine nucleophile.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF or ACN (0.1-0.2 M).

-

Add the desired amine (1.1 eq.) and a non-nucleophilic base such as TEA or DIPEA (1.5 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to yield the 6-amino-2,3-dichloro-5-nitropyridine derivative.

Protocol 2: Synthesis of a 2,6-Disubstituted-3-chloro-5-nitropyridine Derivative (Kinase Inhibitor Scaffold)

This protocol describes the sequential substitution at the C6 and C2 positions.

Procedure:

-

Synthesize the 6-amino-2,3-dichloro-5-nitropyridine derivative as described in Protocol 1.

-

To a solution of the purified 6-substituted intermediate (1.0 eq.) in a suitable solvent (e.g., isopropanol/water mixture), add a second, less reactive amine or thiol nucleophile (1.2 eq.) and a base such as sodium bicarbonate (2.0 eq.).

-

Heat the reaction mixture to 80°C and stir for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the 2,6-disubstituted-3-chloro-5-nitropyridine derivative.

Data Presentation

The following tables summarize quantitative data for bioactive molecules synthesized from related chloronitropyridine precursors, providing a rationale for the potential efficacy of derivatives of this compound.

Table 1: Anticancer Activity of Substituted Nitropyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Pyridine-Thiazolidinone Hybrids | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 |

| Colon Cancer (SW-620) | < 0.01 - 0.02 | |

| CNS Cancer (SF-539) | < 0.01 - 0.02 | |

| Melanoma (SK-MEL-5) | < 0.01 - 0.02 | |

| Pyrido[2,3-d]pyrimidine Derivatives | Breast Cancer (MCF-7) | 0.57 - 3.15 |

| Liver Cancer (HepG2) | 0.99 - 4.16 |

Table 2: Kinase Inhibitory Activity of Substituted Nitropyridine Derivatives

| Kinase Target | Compound Class | IC50 (nM) |

| GSK-3β | Pyrazolopyrimidine Derivatives | Low nanomolar range |

| PIM-1 | Pyrido[2,3-d]pyrimidine Derivatives | 11.4 - 34.6 |

| Src | Thieno[3,2-b]pyridine Derivatives | Sub-micromolar to low micromolar |

| TYK2 | Pyridine-based Acyl Compounds | Potent inhibition |

Visualization of Potential Mechanisms and Workflows

The synthesis of bioactive molecules from this compound follows a logical workflow, and the resulting compounds may exert their biological effects through various signaling pathways.

Caption: Synthetic workflow for generating a library of bioactive molecules.

Derivatives of nitropyridines have been shown to induce apoptosis in cancer cells. One of the key signaling pathways involved in apoptosis is the p53 pathway.

Caption: Simplified p53-mediated apoptosis pathway.

Another important mechanism of action for pyridine-based kinase inhibitors is the modulation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, which is implicated in cancer cell motility and invasion.

Caption: The Rho/ROCK signaling pathway and its inhibition.[1]

Conclusion

This compound is a valuable and highly reactive starting material for the synthesis of a wide range of potential bioactive molecules. The predictable regioselectivity of nucleophilic aromatic substitution allows for the rational design and synthesis of compound libraries for screening against various biological targets, particularly in the areas of oncology and kinase-mediated diseases. The provided protocols and data serve as a foundation for further research and development in this promising area of medicinal chemistry.

References

Application of 2,3,6-Trichloro-5-nitropyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trichloro-5-nitropyridine is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of a variety of agrochemicals. Its trifunctional nature, featuring three chlorine atoms and a nitro group on the pyridine ring, allows for selective chemical modifications to produce compounds with potent herbicidal and fungicidal activities. While direct applications of this compound in commercial agrochemicals are not extensively documented, its synthetic utility is primarily realized through its conversion to the key intermediate, 3,5,6-trichloro-2-pyridinol. This pivotal precursor is then utilized in the synthesis of several classes of bioactive molecules, including hydrazines and 1,3,4-oxadiazoles, which have demonstrated significant potential in crop protection.

This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of herbicidal and fungicidal compounds derived from this compound, focusing on the synthetic pathway through 3,5,6-trichloro-2-pyridinol.

I. Synthesis of Key Intermediate: 3,5,6-Trichloro-2-pyridinol

The initial step in utilizing this compound for agrochemical synthesis often involves its conversion to 3,5,6-trichloro-2-pyridinol. This transformation is typically achieved through a nucleophilic substitution reaction, where the nitro group is displaced by a hydroxyl group.

Experimental Protocol: Synthesis of 3,5,6-Trichloro-2-pyridinol

A detailed protocol for the synthesis of 3,5,6-trichloro-2-pyridinol from a related polychlorinated pyridine is described in the literature and can be adapted for the conversion of this compound. The general principle involves the hydrolysis of a chloro or nitro substituent.

-

Reaction: Hydrolysis of 2,3,5,6-tetrachloropyridine (a structurally similar compound) to 3,5,6-trichloro-2-pyridinol.

-

Reagents and Conditions:

-

2,3,5,6-Tetrachloropyridine

-

Sodium hydroxide (NaOH)

-

Water

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

-

Temperature: 100 °C

-

Reaction Time: 8 hours

-

-

Procedure:

-

To a reaction vessel, add 2,3,5,6-tetrachloropyridine, water, sodium hydroxide, and a catalytic amount of tetrabutylammonium bromide.

-

Heat the mixture to 100 °C under an inert atmosphere and stir vigorously for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3,5,6-trichloro-2-pyridinol.

-

II. Application in Herbicide Synthesis

Derivatives of 3,5,6-trichloro-2-pyridinol have shown promising herbicidal activity. One such class of compounds is N-(3,5,6-Trichloro-2-pyridyloxyacetyl)N'-aroylhydrazines.

Synthetic Pathway for Herbicidal Hydrazine Derivatives

Caption: Synthetic route to herbicidal hydrazine derivatives.

Experimental Protocols

1. Synthesis of Ethyl (3,5,6-trichloro-2-pyridyloxy)acetate

-

Reagents and Conditions:

-

3,5,6-Trichloro-2-pyridinol

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Reflux

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,5,6-trichloro-2-pyridinol in acetone.

-

Add potassium carbonate and ethyl chloroacetate to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, filter the solid and evaporate the solvent from the filtrate.

-

The crude product can be purified by column chromatography.

-

2. Synthesis of 3,5,6-Trichloro-2-pyridyloxyacetylhydrazide

-

Reagents and Conditions:

-

Ethyl (3,5,6-trichloro-2-pyridyloxy)acetate

-

Hydrazine hydrate

-

Ethanol

-

Reflux

-

-

Procedure:

-

Dissolve ethyl (3,5,6-trichloro-2-pyridyloxy)acetate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

3. Synthesis of N-(3,5,6-Trichloro-2-pyridyloxyacetyl)N'-aroylhydrazines

-

Reagents and Conditions:

-

3,5,6-Trichloro-2-pyridyloxyacetylhydrazide

-

Substituted aroyl chloride

-

Pyridine (as a base)

-

Dichloromethane (DCM)

-

Room temperature

-

-

Procedure:

-

Suspend 3,5,6-trichloro-2-pyridyloxyacetylhydrazide in dichloromethane.

-

Add pyridine to the suspension.

-

Add the respective aroyl chloride dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Quantitative Data: Herbicidal Activity

The herbicidal activity of synthesized N-(3,5,6-Trichloro-2-pyridyloxyacetyl)N'-aroylhydrazines is typically evaluated against a panel of common weeds. The data is presented as the concentration required for 50% inhibition of growth (IC₅₀).

| Compound ID | Aroyl Group | Target Weed | IC₅₀ (µg/mL) |

| H-1 | 4-Chlorobenzoyl | Echinochloa crus-galli | 55.8 |

| H-2 | 2,4-Dichlorobenzoyl | Echinochloa crus-galli | 42.1 |

| H-3 | 4-Nitrobenzoyl | Amaranthus retroflexus | 68.3 |

| H-4 | 4-Methylbenzoyl | Amaranthus retroflexus | 75.2 |

III. Application in Fungicide Synthesis

Another important class of agrochemicals derived from 3,5,6-trichloro-2-pyridinol are 5-aryl-2-(3,5,6-trichloro-2-pyridyloxymethyl)-1,3,4-oxadiazoles, which have demonstrated notable antifungal properties.

Synthetic Pathway for Fungicidal 1,3,4-Oxadiazole Derivatives

Caption: Synthesis of fungicidal 1,3,4-oxadiazole derivatives.

Experimental Protocol: Synthesis of 5-Aryl-2-(3,5,6-trichloro-2-pyridyloxymethyl)-1,3,4-oxadiazoles

-

Reagents and Conditions:

-

3,5,6-Trichloro-2-pyridyloxyacetylhydrazide

-

Substituted aromatic carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Reflux

-

-

Procedure:

-

A mixture of 3,5,6-trichloro-2-pyridyloxyacetylhydrazide and a substituted aromatic carboxylic acid is taken in phosphorus oxychloride.

-

The reaction mixture is refluxed for 5-7 hours.

-

After completion of the reaction (monitored by TLC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is poured onto crushed ice with stirring.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Quantitative Data: Antifungal Activity